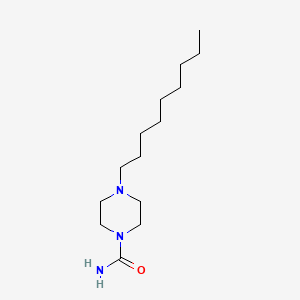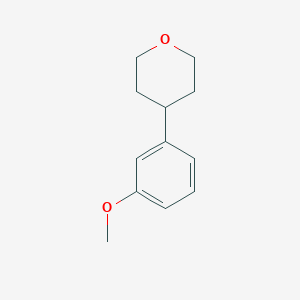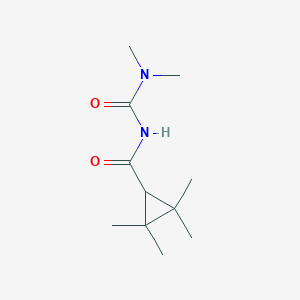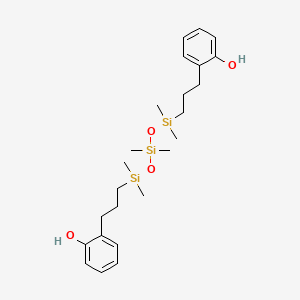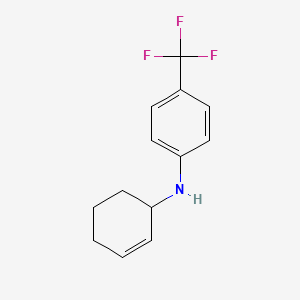
N-(Cyclohex-2-en-1-yl)-4-(trifluoromethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Cyclohex-2-en-1-yl)-4-(trifluoromethyl)aniline: is an organic compound characterized by the presence of a cyclohexene ring, a trifluoromethyl group, and an aniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclohex-2-en-1-yl)-4-(trifluoromethyl)aniline typically involves the following steps:
Formation of Cyclohex-2-en-1-ylamine: This intermediate can be synthesized through the reduction of cyclohex-2-en-1-one using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride.
Coupling with 4-(Trifluoromethyl)aniline: The cyclohex-2-en-1-ylamine is then coupled with 4-(trifluoromethyl)aniline using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
N-(Cyclohex-2-en-1-yl)-4-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially leading to the formation of amines or alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles like hydroxide or alkoxide ions replace the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydroxide in aqueous medium or sodium methoxide in methanol.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Compounds with nucleophilic groups replacing the trifluoromethyl group.
Aplicaciones Científicas De Investigación
N-(Cyclohex-2-en-1-yl)-4-(trifluoromethyl)aniline has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: It can be utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Biological Studies: The compound can serve as a probe or ligand in biological assays to study protein-ligand interactions and enzyme kinetics.
Industrial Chemistry: It can be employed in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-(Cyclohex-2-en-1-yl)-4-(trifluoromethyl)aniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- N-(Cyclohex-2-en-1-yl)benzamide
- N-Cyclohex-2-en-1-yl-3-methylaniline
- N-Cyclohex-2-en-1-yl-2-methyl-aniline
Uniqueness
N-(Cyclohex-2-en-1-yl)-4-(trifluoromethyl)aniline is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in medicinal chemistry for the design of drug candidates with improved pharmacokinetic profiles.
Propiedades
Fórmula molecular |
C13H14F3N |
|---|---|
Peso molecular |
241.25 g/mol |
Nombre IUPAC |
N-cyclohex-2-en-1-yl-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C13H14F3N/c14-13(15,16)10-6-8-12(9-7-10)17-11-4-2-1-3-5-11/h2,4,6-9,11,17H,1,3,5H2 |
Clave InChI |
OYYUKMAILNPBTP-UHFFFAOYSA-N |
SMILES canónico |
C1CC=CC(C1)NC2=CC=C(C=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



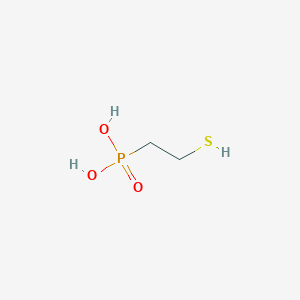
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide](/img/structure/B14128133.png)
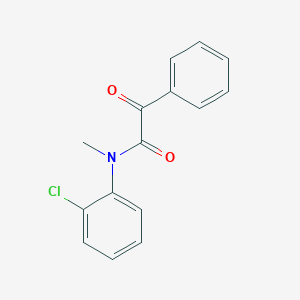
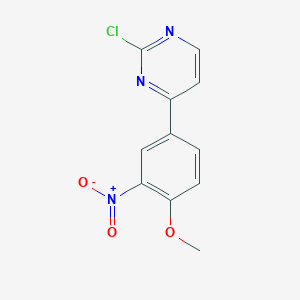
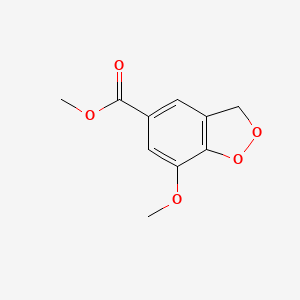
![8-(4-fluorophenyl)-1-methyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14128164.png)
![N-(4-methoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14128192.png)

![N-[2-(2-Chloro-2-cyanoethyl)cyclohexyl]acetamide](/img/structure/B14128210.png)
